Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Overview
Description
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been utilized in various synthesis and characterization studies. For instance, Ghelani et al. (2017) explored the preparation of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, which is a key intermediate in the synthesis of novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani, Khunt, & Naliapara, 2017). Similarly, Lebedˈ et al. (2012) studied the cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Chemical Reactions and Synthesis Routes
Various researches have been conducted on the chemical reactions and synthesis routes involving this compound. Matiychuk et al. (2011) reported a new method for the synthesis of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates using a one-step recyclization method (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011). Cox et al. (2003) explored the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the versatility of this compound in organic synthesis (Cox, Prager, & Svensson, 2003).
Pharmacological and Biological Activities
In terms of pharmacological and biological activities, researchers like Hong et al. (2020) focused on the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, a derivative of this compound, highlighting its potential in various chemical transformations (Hong et al., 2020). Amutha and Nagarajan (2012) synthesized a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2H-indazoles, showcasing the compound's relevance in creating substances with potential antimicrobial activities (Amutha & Nagarajan, 2012).
Material Science and Chemical Engineering
In material science and chemical engineering, Seike et al. (2013) conducted a study on the synthesis, structure, and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate, derived from a similar chemical structure, demonstrating its potential application in material sciences (Seike, Yamagami, Kakitani, Kuwajima, Uoyama, Nagaoka, Nakae, Mori, Okujima, & Uno, 2013).
Future Directions
Indazole, the core structure in “Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate”, has been found to have a wide variety of biological properties . Therefore, it is suggested that the medicinal properties of indazole and its derivatives should be explored in the future for the treatment of various pathological conditions .
Properties
IUPAC Name |
ethyl 3-oxo-2H-indazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCKRFBTMJGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342740 | |
Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16105-24-1 | |
Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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